molecular formula C13H16FNO4 B129698 (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid CAS No. 142186-36-5

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid

Cat. No.: B129698
CAS No.: 142186-36-5
M. Wt: 269.27 g/mol
InChI Key: IEQBOUSLFRLKKX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) and a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-fluorophenyl)acetic acid: Lacks the Boc-protecting group, making it more reactive but less stable.

    (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Similar structure but without the fluorine atom, resulting in different reactivity and binding properties.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid is unique due to the presence of both the Boc-protecting group and the fluorophenyl group. The Boc group provides stability and ease of handling, while the fluorophenyl group enhances reactivity and binding affinity, making this compound particularly valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBOUSLFRLKKX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370337
Record name (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142186-36-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.